molecular formula C4H4F2N4O2 B6164586 1-(2,2-DIFLUOROETHYL)-3-NITRO-1H-1,2,4-TRIAZOLE CAS No. 1018144-04-1

1-(2,2-DIFLUOROETHYL)-3-NITRO-1H-1,2,4-TRIAZOLE

Cat. No.: B6164586
CAS No.: 1018144-04-1
M. Wt: 178.1
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Description

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group can be introduced through nitration of the resulting difluoroethyl triazole using a mixture of nitric acid and sulfuric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. The difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(2,2,2-Trifluoroethyl)-3-nitro-1H-1,2,4-triazole: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can affect its reactivity and stability.

    1-(2,2-Difluoroethyl)-3-amino-1H-1,2,4-triazole: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.

    1-(2,2-Difluoroethyl)-3-nitroso-1H-1,2,4-triazole: This compound has a nitroso group instead of a nitro group, which can influence its redox behavior and reactivity.

Properties

CAS No.

1018144-04-1

Molecular Formula

C4H4F2N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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